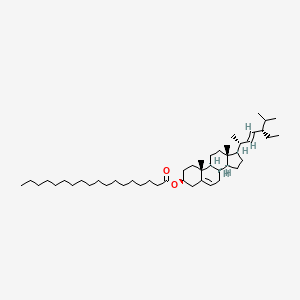

Stigmasterol 3-stearate

Description

Properties

CAS No. |

23838-16-6 |

|---|---|

Molecular Formula |

C47H82O2 |

Molecular Weight |

679.2 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate |

InChI |

InChI=1S/C47H82O2/c1-8-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-45(48)49-40-31-33-46(6)39(35-40)27-28-41-43-30-29-42(47(43,7)34-32-44(41)46)37(5)25-26-38(9-2)36(3)4/h25-27,36-38,40-44H,8-24,28-35H2,1-7H3/b26-25+/t37-,38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 |

InChI Key |

OCCJRXYEZCKHHI-DZTXZVRESA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)/C=C/[C@@H](CC)C(C)C)C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)C=CC(CC)C(C)C)C)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Stigmasterol and Its Esters

Plant Sources and Distribution of Stigmasterol (B192456) and Related Fatty Acid Esters

Stigmasterol is a widely distributed phytosterol in the plant kingdom, where it exists as a free alcohol and in conjugated forms, most notably as fatty acid esters and steryl glycosides. nih.govmdpi.comnih.gov Stigmasterol 3-stearate is a steryl ester (SE), formed by the esterification of the hydroxyl group at the C-3 position of stigmasterol with stearic acid, a common saturated fatty acid in plants. The distribution and concentration of stigmasterol and its esters vary significantly among different plant species, tissues, and even in response to environmental conditions. nih.gov

Stigmasterol and its esters are constituents of numerous plants, ranging from common crops to medicinal herbs. Research has confirmed their presence in a diverse array of botanical families. While many studies quantify total stigmasterol after liberating it from its esterified form, it is understood that a significant portion of this total exists as fatty acid esters like this compound.

Some of the botanical species identified as sources include:

Soybean (Glycine max) : A primary commercial source for phytosterols (B1254722), containing significant amounts of stigmasterol. wikipedia.org

Rapeseed (Brassica napus) : Another major oilseed crop rich in various phytosterols, including stigmasterol. wikipedia.org

Calabar bean (Physostigma venenosum) : Noted as a natural source of stigmasterol. wikipedia.org

Roscoea purpurea (Kakoli) : An Indian medicinal plant from which stigmasterol has been isolated. nih.gov

Fritillaria roylei : Stigmasterol has been successfully isolated and characterized from the bulbs of this Himalayan medicinal plant. sciencebiology.org

Laggera aurita : This member of the Asteraceae family has been shown to contain stigmasterol. researchgate.net

Anoectochilus roxburghii : A traditional Chinese medicine where stigmasterol is a major sterol compound. nih.gov

The following table summarizes the identification of stigmasterol in various plant species.

| Botanical Species | Family | Common Name |

| Glycine max | Fabaceae | Soybean |

| Brassica napus | Brassicaceae | Rapeseed |

| Physostigma venenosum | Fabaceae | Calabar Bean |

| Roscoea purpurea | Zingiberaceae | Kakoli |

| Fritillaria roylei | Liliaceae | Not specified |

| Laggera aurita | Asteraceae | Not specified |

| Anoectochilus roxburghii | Orchidaceae | Jewel Orchid |

| Aspidosperma desmanthum | Apocynaceae | Not specified |

This table is based on data reporting the presence of stigmasterol, which exists in both free and esterified forms.

Edible oils derived from seeds and nuts are among the richest dietary sources of phytosterols. tubitak.gov.trnotulaebotanicae.ro The concentration of stigmasterol, and the ratio of its free to esterified forms, can differ substantially based on the plant source and the refining processes the oil undergoes. notulaebotanicae.roresearchgate.net Legumes are also significant sources of these compounds. tubitak.gov.tr

Edible Oils : Unrefined vegetable oils generally contain the highest concentrations. tubitak.gov.tr Corn fiber crude oil, for example, can contain as much as 209 mg/100g of stigmasterol, whereas apricot kernel oil may have as little as 1.5 mg/100g. tubitak.gov.tr In oils like corn germ and wheat germ, the esterified form is dominant, accounting for over 55-60% of total sterols. notulaebotanicae.ro Conversely, in oils such as grapeseed and sweet almond, free sterols are more prevalent. notulaebotanicae.ro

Legumes : Legumes are rich in phytosterols. Butter beans have been reported to contain up to 86 mg/100g of stigmasterol, while peas contain significantly less, at around 1.12 mg/100g. tubitak.gov.tr Lentils are another notable source, with stigmasterol content ranging from 2–20 mg/100g. tubitak.gov.tr

The table below presents the stigmasterol content in various edible sources.

| Source | Type | Stigmasterol Content (mg/100g) |

| Corn Fiber Crude Oil | Oil | 209 |

| Corn Germ Oil | Oil | 745.2 (Total Sterols) |

| Wheat Germ Oil | Oil | 460.9 (Total Sterols) |

| Soybean Oil | Oil | 205 - 287 (Total Sterols) |

| Grape Seed Oil | Oil | 260.9 (Total Sterols) |

| Sweet Almond Oil | Oil | 199.9 (Total Sterols) |

| Apricot Kernel Oil | Oil | 1.5 |

| Butter Beans | Legume | 86 |

| Lentils | Legume | 2 - 20 |

| Peas | Legume | 1.12 |

Data compiled from multiple sources. tubitak.gov.trnotulaebotanicae.ro "Total Sterols" includes stigmasterol as a component.

The distribution of stigmasterol and its esters is not uniform throughout the plant. Different tissues and cellular compartments have distinct sterol profiles, reflecting their different physiological roles.

Plant Tissues : Stigmasterol levels can vary during a plant's life cycle, such as doubling during tobacco seed germination. tubitak.gov.tr Seed oils are a particularly concentrated source. taylorandfrancis.com In coriander, for instance, β-sitosterol is highest in the pericarp, while stigmasterol is found mainly in the seed oil. taylorandfrancis.com In tomatoes, stigmasterol content increases during fruit ripening. tubitak.gov.tr

Cellular Compartments : The different forms of stigmasterol are localized to specific cellular regions.

Free Stigmasterol : As a free sterol, stigmasterol is a fundamental structural component of cell membranes, particularly the plasma membrane. nih.govfrontiersin.org It modulates membrane fluidity and permeability and influences the activity of membrane-bound proteins. nih.gov

Stigmasterol Esters : Steryl esters, such as this compound, are considered storage forms of sterols. notulaebotanicae.ro They are located in the cytosol, often within lipid droplets or vesicles. notulaebotanicae.romdpi.com This storage allows the plant to sequester excess sterols or mobilize them when needed for membrane synthesis or other processes. mdpi.com

Advanced Isolation and Purification Techniques for Phytosterol Esters

The isolation of this compound and other phytosteryl esters from plant matrices is a multi-step process. The chosen methodology depends on whether the goal is to quantify the total sterol content (by analyzing the free sterol after breaking the ester bond) or to isolate the intact ester itself.

Solvent Extraction : The initial step for isolating phytosterols and their esters is typically a solid-liquid extraction from the plant material. mdpi.com Solvents like hexane, ethanol (B145695), or methanol (B129727) are used to extract the total lipid fraction, which includes free sterols, steryl esters, triglycerides, and other lipids. mdpi.comcore.ac.ukgoogle.com The choice of solvent is based on the desired selectivity and the nature of the plant matrix. core.ac.uk

Saponification (Alkaline Hydrolysis) : This is a critical and common step when the objective is to determine the total amount of a specific phytosterol. nih.govresearchgate.net The lipid extract is heated with a strong alcoholic base, such as potassium hydroxide (B78521) (KOH) in ethanol. aocs.org This process cleaves the ester bonds of both steryl esters (like this compound) and triglycerides. aocs.orgresearchgate.net Saponification liberates the sterols into their free form, which can then be separated from the fatty acid salts (soaps) in the unsaponifiable fraction. mdpi.comnih.gov This method is essential for analysis by techniques like gas chromatography but results in the loss of the original intact ester. nih.gov For the analysis of intact steryl esters, this saponification step must be omitted. researchgate.netnih.gov

Chromatography is indispensable for the separation and purification of stigmasterol and its esters from the complex lipid extracts. tubitak.gov.tr

Column Chromatography (CC) : This is a fundamental technique used for the purification of stigmasterol from crude extracts. sciencebiology.org The extract is passed through a column packed with a stationary phase (e.g., silica (B1680970) gel), and different components are separated based on their polarity. researchgate.net

Thin-Layer Chromatography (TLC) : TLC is often used to monitor the progress of separation from column chromatography and to identify fractions containing the desired compounds based on their retention factor (Rf) values. sciencebiology.orgresearchgate.net It is a valuable tool for the initial identification of sterols in an extract. google.com

High-Performance Liquid Chromatography (HPLC) : HPLC provides higher resolution and is a primary technique for both the analysis and purification of stigmasterol. tubitak.gov.tr It can be used to separate individual sterols from a mixture with high purity. nih.gov Importantly, HPLC can also be used to separate and quantify intact steryl esters without the need for saponification. aocs.org

Gas Chromatography (GC) : GC, especially when coupled with a Flame Ionization Detector (GC-FID) or Mass Spectrometry (GC-MS), is the most common and powerful method for the separation, identification, and quantification of individual phytosterols. aocs.orgcabidigitallibrary.org However, because sterols have low volatility, they must first be liberated from their ester forms via saponification and then derivatized (e.g., silylation) before injection into the GC system. nih.goveurofins.com

High-Speed Counter-Current Chromatography (HSCCC) : This is an advanced liquid-liquid partition chromatography technique that avoids the use of a solid support matrix. It has been successfully used to separate and purify stigmasterol and ergosterol (B1671047) from plant extracts with high purity, demonstrating its effectiveness over some conventional methods. nih.govnih.gov

Supercritical Fluid Chromatography (SFC) : This modern technique uses supercritical CO2 as the mobile phase and has been developed for the rapid separation of major phytosterols, including stigmasterol, from edible oils following saponification. cabidigitallibrary.org

Chromatographic Separation Methods

Column Chromatography Applications

Column chromatography is a foundational and widely used technique for the purification of stigmasterol and the separation of sterol classes from crude plant extracts. researchgate.netrasayanjournal.co.inresearchgate.net This method leverages a solid stationary phase, typically silica gel, and a liquid mobile phase to separate compounds based on their differential adsorption and polarity. researchgate.netrasayanjournal.co.in

In numerous studies, researchers have successfully isolated stigmasterol from various plant fractions, such as those from Baccaurea macrocarpa and Anthocleista djalonensis, using silica gel column chromatography. researchgate.netrasayanjournal.co.in The process often involves a gradient elution system, starting with non-polar solvents and gradually increasing polarity to elute compounds of interest. Common solvent systems include mixtures of n-hexane and ethyl acetate (B1210297), sometimes with modifiers like chloroform (B151607). rasayanjournal.co.inresearchgate.net For instance, a mixture of stigmasterol and β-sitosterol was isolated from an ethyl acetate fraction of Baccaurea macrocarpa using a mobile phase of ethyl acetate and n-hexane (1:9). rasayanjournal.co.in

This technique is not only effective for isolating free sterols but also for separating different classes of phytosterols, such as free sterols from their fatty acid esters, steryl glycosides, and other lipid classes, which is a crucial step in targeted analysis. nih.govaocs.org

Table 1: Examples of Column Chromatography Systems for Stigmasterol Isolation

| Source Material/Fraction | Stationary Phase | Mobile Phase (Eluent) | Target Compound(s) | Reference |

|---|---|---|---|---|

| Baccaurea macrocarpa (Ethyl Acetate Fraction) | Silica Gel | Ethyl Acetate: n-Hexane (1:9) | Stigmasterol / β-Sitosterol Mixture | rasayanjournal.co.in |

| Laggera aurita (Ethyl Acetate Fraction) | Silica Gel | Hexane: Ethyl Acetate (6:4) | Stigmasterol | researchgate.net |

Preparative Radial Chromatography for Ester Isolation

Preparative radial chromatography is a variant of liquid chromatography that offers an alternative to traditional column methods for the purification of natural products. smolecule.comscience.gov This technique has been successfully employed for the purification of various compounds, including sterols and their esters, from plant extracts. researchgate.netresearchgate.net For example, β-sitosterol and stigmasterol have been isolated from Plectranthus scutellarioides using this method. researchgate.net

In this technique, the stationary phase is coated on a circular glass plate, and the mobile phase is applied to the center and moves outward radially. This allows for the separation of components into concentric bands. The selection of an appropriate eluent system is critical for achieving optimal separation. For instance, a mobile phase of n-hexane, ethyl acetate, and chloroform (5:3:2) was found to be effective for separating compounds from Schleichera oleosa leaves. fspublishers.org While specific, detailed applications for the direct isolation of this compound are not extensively documented in the reviewed literature, the method's proven utility in purifying other sterol esters, such as stigmasterol acetate and β-sitosterol acetate, demonstrates its potential applicability. researchgate.net

High-Speed Counter-Current Chromatography

High-Speed Counter-Current Chromatography (HSCCC) is a support-free liquid-liquid partition chromatography technique that has proven to be a feasible and effective method for separating and purifying phytosterols from complex mixtures. nih.govresearchgate.net HSCCC eliminates irreversible adsorption onto a solid support, leading to high recovery of target compounds. nih.gov

The separation is based on the partitioning of solutes between two immiscible liquid phases. The selection of the two-phase solvent system is the most critical parameter. For the separation of stigmasterol from Anoectochilus roxburghii, a two-phase solvent system composed of n-hexane-ethylacetate-butanol-methanol-water (3.5:0.3:0.5:2.5:0.3, v/v) was successfully used. nih.gov This process, operating at a rotation speed of 900 rpm, yielded stigmasterol with a purity of 95.5%. nih.gov Another study utilized a heptane:acetonitrile:ethyl acetate (5:5:1, v/v/v) system to purify β-sitosterol to 97% purity from a crude sterol mixture. nih.gov These examples highlight HSCCC's capability for achieving high-purity separations of individual sterols.

Table 2: High-Speed Counter-Current Chromatography (HSCCC) Systems for Phytosterol Separation

| Source Material | Solvent System (v/v) | Rotational Speed (rpm) | Purity Achieved | Reference |

|---|---|---|---|---|

| Anoectochilus roxburghii | n-hexane-ethylacetate-butanol-methanol-water (3.5:0.3:0.5:2.5:0.3) | 900 | 95.5% (Stigmasterol) | nih.govresearchgate.net |

| Crude Sterol Mixture | heptane:acetonitrile:ethyl acetate (5:5:1) | 800 | 97% (β-Sitosterol) | nih.gov |

Supercritical Fluid Extraction Techniques

Supercritical Fluid Extraction (SFE), most commonly using carbon dioxide (SC-CO₂), is a green and efficient technology for extracting bioactive compounds like phytosterols from plant materials. mdpi.com SFE offers advantages such as the use of non-toxic solvents and mild operating temperatures. nih.gov The solvating power of SC-CO₂ can be fine-tuned by adjusting pressure and temperature, and by adding co-solvents (modifiers) like ethanol to enhance the extraction of more polar compounds. researchgate.net

Research on roselle seeds demonstrated that the addition of ethanol as a co-solvent enhanced both the solubility and extraction yield of the seed oil and its phytosterol content. researchgate.net The optimal recovery was achieved at a relatively low temperature of 40°C but a high pressure of 400 bar. researchgate.net Similarly, studies on myrtle fruit found that maximum extraction yield occurred at 60°C and 400 bar. mdpi.com In contrast, for sea buckthorn, a higher concentration of β-sitosterol was obtained at more moderate conditions of 40°C and 150 bar, indicating that optimal parameters are highly dependent on the source matrix. mdpi.com This technique allows for the selective extraction of lipids, including sterols and their esters, from biomass prior to further purification steps. researchgate.net

Table 3: Supercritical Fluid Extraction (SFE) Parameters for Phytosterol Recovery

| Source Material | Pressure | Temperature | Co-solvent | Outcome | Reference |

|---|---|---|---|---|---|

| Roselle (Hibiscus sabdariffa L.) Seeds | 400 bar | 40°C | Ethanol | Optimal oil and phytosterol recovery | researchgate.net |

| Myrtle (Myrtus communis L.) Fruit | 400 bar | 60°C | None | Maximum total extraction yield (5.69%) | mdpi.com |

| Sea Buckthorn | 150 bar | 40°C | None | Maximum β-sitosterol concentration | mdpi.com |

Enzymatic Processes for Sterol Isolation

Enzymatic processes, particularly those using lipases, offer a highly selective and mild approach related to sterol esters. While typically applied for the synthesis of sterol esters rather than their direct isolation from natural sources, these methods are crucial for producing high-purity steryl esters for various applications. whiterose.ac.uk The enzymatic esterification of free phytosterols (like stigmasterol) with fatty acids (like stearic acid) can yield specific esters, such as this compound. nih.gov

These reactions are characterized by mild conditions, minimal by-product formation, and high selectivity. nih.gov For instance, the synthesis of phytosterol esters of alpha-linolenic acid was achieved using an immobilized Rhizomucor miehei lipase. researchgate.net The standardized conditions for this esterification were a 1:1 substrate ratio, 10% enzyme concentration, an incubation period of 24 hours, and a temperature of 50°C. researchgate.net Another study found that a solvent-free system for the lipase-catalyzed esterification of β-sitosterol provided the fastest reaction rate and the highest yield (88%). whiterose.ac.uk After synthesis, the resulting sterol esters can be purified from the reaction mixture using techniques like column chromatography. researchgate.net

Biosynthesis and Metabolic Pathways of Stigmasterol and Its Esterification

Biosynthesis of Stigmasterol (B192456) in Plant Systems

Stigmasterol is a vital component of plant cell membranes and serves as a precursor for various secondary metabolites, including certain steroid hormones like brassinosteroids. researchgate.netresearchgate.net Its production begins with the synthesis of isoprene (B109036) units, which are then assembled into a linear precursor that undergoes cyclization and a series of modifications to yield the final sterol. nih.govfrontiersin.org The entire process is tightly regulated to meet the plant's developmental and physiological needs. creative-proteomics.com

The primary route for phytosterol biosynthesis in the cytoplasm is the mevalonate (B85504) (MVA) pathway. nih.govcreative-proteomics.com This pathway utilizes acetyl-CoA, a fundamental molecule in cellular metabolism, as its starting point. creative-proteomics.com Through a series of enzymatic reactions, acetyl-CoA is converted into isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are the five-carbon building blocks for all isoprenoids, including sterols. creative-proteomics.comresearchgate.net

These intermediates are sequentially condensed to form larger molecules. Two IPP units and one DMAPP unit combine to create farnesyl diphosphate (FPP). The first committed step in sterol biosynthesis involves the head-to-head condensation of two FPP molecules, catalyzed by squalene (B77637) synthase, to produce squalene. nih.govresearchgate.net Squalene is then oxidized to 2,3-oxidosqualene (B107256), the linear precursor that will undergo cyclization. frontiersin.orgnih.gov

Table 1: Key Precursors and Intermediates in the Mevalonate Pathway for Stigmasterol Biosynthesis

| Precursor/Intermediate | Description | Role in Pathway |

|---|---|---|

| Acetyl-CoA | A two-carbon molecule derived from cellular metabolism. | The initial building block for the mevalonate pathway. creative-proteomics.com |

| Isopentenyl Diphosphate (IPP) | A five-carbon isoprenoid precursor. | The fundamental building block for isoprenoids. creative-proteomics.com |

| Dimethylallyl Diphosphate (DMAPP) | An isomer of IPP. | A five-carbon isoprenoid precursor. creative-proteomics.com |

| Farnesyl Diphosphate (FPP) | A 15-carbon isoprenoid. | Formed from the condensation of IPP and DMAPP units. researchgate.net |

| Squalene | A 30-carbon linear hydrocarbon. | The direct precursor to sterols, formed from two FPP molecules. nih.gov |

| 2,3-Oxidosqualene | The oxidized form of squalene. | The substrate for the cyclization reaction that forms the sterol nucleus. frontiersin.orgnih.gov |

The conversion of the linear 2,3-oxidosqualene into the complex tetracyclic structure of stigmasterol involves a cascade of highly specific enzymatic reactions. These enzymes are responsible for creating the characteristic ring structure and modifying the side chain to produce the final stigmasterol molecule.

In photosynthetic organisms like plants, the cyclization of 2,3-oxidosqualene is primarily catalyzed by the enzyme cycloartenol (B190886) synthase (CAS). frontiersin.orgmdpi.com This enzyme facilitates a complex series of reactions that fold the linear precursor into a tetracyclic structure, resulting in the formation of cycloartenol. researchgate.netnih.gov Cycloartenol is the first cyclic precursor in the biosynthesis of most plant sterols and is a critical branch-point intermediate, directing carbon flow towards the synthesis of various phytosterols (B1254722). frontiersin.orgmdpi.com

Following the formation of cycloartenol, the side chain at position C-24 undergoes one or two alkylation (methylation) events, a feature that distinguishes plant sterols from cholesterol. nih.gov These reactions are catalyzed by S-adenosyl-L-methionine-dependent sterol methyltransferases (SMTs). nih.gov

SMT1: The first methylation is carried out by SMT1, which adds a methyl group to the C-24 of cycloartenol. frontiersin.orgnih.gov This is a crucial step that commits the molecule to the phytosterol synthesis pathway. nih.gov

SMT2/3: A second methyl group is added by SMT2 (also known as COTYLEDON VASCULAR PATTERNING 1 or CVP1) and SMT3, which converts the 24-methylene intermediate to a 24-ethylidene compound. nih.govnih.govresearchgate.net The activity of SMT2 is particularly important in directing the pathway towards the production of 24-ethylsterols like β-sitosterol and stigmasterol. nih.govnih.gov The ratio of 24-methyl to 24-ethylsterols, which is influenced by SMT2 activity, plays a role in plant development. nih.govmdpi.com

The final and defining step in stigmasterol biosynthesis is the introduction of a double bond at the C-22 position of the sterol side chain. frontiersin.orgnih.gov This reaction is catalyzed by a specific cytochrome P450 enzyme, the sterol C-22 desaturase, which belongs to the CYP710A family. nih.govportlandpress.com

The primary substrate for this enzyme is β-sitosterol. nih.govnih.gov The CYP710A enzyme converts β-sitosterol directly into stigmasterol. researchgate.netmdpi.com The expression and activity of this enzyme are crucial in determining the ratio of stigmasterol to β-sitosterol within plant tissues, a ratio that can affect membrane properties and cellular signaling. nih.govnih.gov In Arabidopsis, both CYP710A1 and CYP710A2 are involved in this conversion, while in tomato, the enzyme is encoded by the SlCYP710A11 gene. nih.govmdpi.com Overexpression of CYP710A genes has been shown to significantly increase the levels of stigmasterol in plants. mdpi.com

Table 2: Key Enzymes in Stigmasterol Biosynthesis

| Enzyme | Abbreviation | Function | Substrate(s) | Product(s) |

|---|---|---|---|---|

| Cycloartenol Synthase | CAS | Cyclization of 2,3-oxidosqualene to form the initial sterol ring structure. mdpi.com | 2,3-Oxidosqualene nih.gov | Cycloartenol nih.gov |

| Sterol Methyl Transferase 1 | SMT1 | Catalyzes the first methylation at the C-24 position of the sterol side chain. frontiersin.org | Cycloartenol nih.gov | 24-Methylene cycloartenol |

| Sterol Methyl Transferase 2/3 | SMT2/3 | Catalyzes the second methylation at C-24, leading to 24-ethyl sterols. nih.gov | 24-Methylene lophenol (B1675073) nih.gov | 24-Ethylidene lophenol nih.gov |

| Sterol C-22 Desaturase | CYP710A | Introduces a double bond at the C-22 position of the sterol side chain. portlandpress.com | β-Sitosterol nih.gov | Stigmasterol nih.gov |

While the MVA pathway is the main route for sterol synthesis in the cytoplasm, plants possess a second independent pathway for isoprenoid precursor synthesis located in the plastids: the 1-deoxy-D-xylulose-5-phosphate (DOXP) pathway, also known as the methylerythritol 4-phosphate (MEP) pathway. researchgate.netnii.ac.jpmdpi.com This pathway produces IPP and DMAPP from pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.net

The DOXP pathway is primarily responsible for the synthesis of plastidic isoprenoids such as carotenoids, chlorophyll (B73375) side chains (phytol), and certain hormones. mdpi.comnih.gov However, studies have shown that there can be some exchange of isoprene units between the cytosolic MVA and plastidic DOXP pathways. nih.govnih.gov Research on Croton sublyratus has provided evidence that isoprene units from both pathways contribute to the biosynthesis of β-sitosterol and stigmasterol, indicating a mixed origin for these phytosterols. nih.gov Although the MVA pathway is considered the main contributor to sterol biosynthesis, the DOXP pathway can also provide precursors, highlighting the metabolic flexibility within plant cells. researchgate.net

Chemical Synthesis and Derivatization Studies of Stigmasterol 3 Stearate

Non-Enzymatic Esterification Methodologies for Stigmasterol (B192456) 3-Stearate

Non-enzymatic methods are widely employed for the synthesis of sterol esters, providing efficient routes to the desired products. These methodologies often involve the activation of the carboxylic acid to facilitate the reaction with the sterol's hydroxyl group.

Ethyl chloroformate serves as an effective activating agent in the esterification of long-chain carboxylic acids, such as stearic acid, with stigmasterol. jocpr.com The primary role of ethyl chloroformate is to increase the electrophilic character of the carbonyl carbon atom of the stearic acid. jocpr.com This is achieved through the formation of a mixed anhydride (B1165640) intermediate. This activation makes the carbonyl carbon more susceptible to nucleophilic attack by the hydroxyl group of stigmasterol, thereby driving the esterification reaction forward. jocpr.com To the best of current knowledge, the application of ethyl chloroformate specifically as an activator for long-chain carboxylic acids prior to their esterification with stigmasterol represents a notable synthetic approach. jocpr.com

The reaction mechanism involves the initial reaction of stearic acid with ethyl chloroformate in the presence of a base like triethylamine. The resulting mixed anhydride is then attacked by the C-3 hydroxyl group of stigmasterol to form the final product, Stigmasterol 3-stearate. jocpr.com Spectroscopic analysis confirms the successful synthesis; for instance, in ¹H-NMR spectroscopy, the chemical shift of the proton on the third carbon atom of stigmasterol (C-3) shifts downfield from approximately 3.5 ppm to 4.6 ppm upon esterification. jocpr.comresearchgate.net

The successful synthesis of stigmasteryl esters using ethyl chloroformate is contingent on several critical reaction conditions. jocpr.com Optimal conditions have been identified to maximize yield and purity. The reaction should be conducted under anhydrous conditions, as the presence of water can compete with the stigmasterol's hydroxyl group, leading to hydrolysis of the activating agent and inhibiting ester formation. jocpr.com

The process also requires a basic environment, typically achieved by adding a tertiary amine such as triethylamine. jocpr.com The base neutralizes the hydrochloric acid byproduct formed during the reaction, preventing side reactions and driving the equilibrium towards product formation. jocpr.com The reaction is generally performed at mild temperatures, ranging from 4°C to room temperature, to ensure the stability of the reactants and intermediates. jocpr.comresearchgate.net The purification of the resulting this compound is typically accomplished using chromatographic techniques, such as preparative radial chromatography. jocpr.com

| Parameter | Optimized Condition | Rationale | Source |

| Activating Agent | Ethyl Chloroformate | Increases electrophilicity of the carboxylic acid's carbonyl carbon via mixed anhydride formation. | jocpr.com |

| Base | Triethylamine | Neutralizes HCl byproduct, driving the reaction forward. | jocpr.com |

| Solvent | Anhydrous Methylene Chloride | Provides a non-reactive, anhydrous medium for the reactants. | jocpr.com |

| Temperature | 4°C to Room Temperature | Mild conditions preserve the integrity of reactants and intermediates. | jocpr.comresearchgate.net |

| Atmosphere | Anhydrous | Prevents competitive hydrolysis of the activating agent by water. | jocpr.com |

| Purification | Preparative Radial Chromatography | Isolates and purifies the final ester product from unreacted starting materials and byproducts. | jocpr.com |

Beyond the ethyl chloroformate method, other chemical routes for synthesizing stigmasterol esters have been explored. One common alternative is the use of condensing agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method is widely used for ester synthesis and involves the activation of the carboxylic acid by DCC, followed by a nucleophilic attack from the alcohol. For instance, this approach has been successfully used to synthesize novel stigmasterol esters incorporating phenolic acids like vanillic acid and protocatechuic acid. nih.gov

Another approach involves the use of solid acid catalysts, which can offer advantages in terms of catalyst recovery and reuse. For example, copper oxide-nano hydroxyapatite (B223615) (CuO-NHAP) has been employed as an efficient catalyst for the synthesis of phytosterol esters. scielo.br This method often requires higher reaction temperatures (e.g., 180°C) but can achieve very high conversion rates, up to 99.8% under optimized conditions. scielo.br Such heterogeneous catalysis methods are considered green, safe, and potentially suitable for industrial-scale production. scielo.br

Synthetic Analogues and Derivatives of Stigmasterol Esters

The structural modification of stigmasterol, particularly through the formation of esters and other derivatives, is a key strategy for developing new compounds with potentially enhanced physical, chemical, and biological properties. researchgate.net

Researchers have designed and synthesized a variety of novel stigmasterol ester derivatives by reacting stigmasterol with different carboxylic acids. This strategy aims to investigate structure-activity relationships and improve properties like fat solubility. jcsp.org.pk For example, stigmasterol has been transformed into its hexanoic and oleic esters to evaluate how these modifications influence its properties. scielo.br

More complex ester derivatives have also been created by incorporating molecules with known biological activity. A study detailed the synthesis of stigmasteryl vanillate (B8668496), stigmasteryl protocatechuate, and stigmasteryl sinapate by esterifying stigmasterol with the corresponding phenolic acids (vanillic acid, protocatechuic acid, and sinapic acid). nih.gov These syntheses were achieved using DCC as a condensation reagent and DMAP as a catalyst, demonstrating the versatility of chemical methods in creating a diverse range of ester analogues. nih.gov In another study, a series of eleven new stigmasterol derivatives were designed and synthesized to explore their potential cytotoxic effects. jcsp.org.pk

The hydroxyl group at the C-3 position of the stigmasterol steroid skeleton is a primary site for functional group modifications. researchgate.net While esterification is the most common modification at this position, other functional groups can also be introduced. For instance, novel derivatives featuring a 1,2,3-triazole substituent at the C-3 position have been synthesized, showcasing the potential for introducing non-ester functionalities. researchgate.net

Modifications are not limited to the C-3 position. The broader stigmasterol structure, including the B-ring and the side chain, offers further opportunities for derivatization. To perform modifications on the side chain without affecting the Δ⁵⁻⁶ double bond in the B-ring, the bond can be temporarily protected, for example, by converting it into an epoxide. nih.gov After modifications are made elsewhere in the molecule, the double bond can be regenerated. nih.gov A series of stigmasterol derivatives have been synthesized with oxygenated functional groups, such as epoxides and ketones, at the C-22 and C-23 positions of the side chain. unisi.it Such modifications can generate structural analogues with potentially improved biological activities. researchgate.net

Thermo-oxidative Degradation of Stigmasteryl Esters

The stability of stigmasteryl esters, including this compound, under thermal stress is a critical area of study, particularly in the context of food processing where phytosterol-enriched products may be subjected to high temperatures. The thermo-oxidative degradation process involves complex chemical changes to both the sterol and fatty acid components of the ester.

Factors Influencing Degradation Kinetics (e.g., temperature, time, fatty acid unsaturation)

The rate of thermo-oxidative degradation of stigmasteryl esters is significantly influenced by several key factors, primarily temperature, duration of heating, and the degree of unsaturation in the fatty acid moiety. nih.govnih.gov

Temperature and Time: Temperature is a critical determinant of the degradation rate. Studies show that stigmasteryl esters degrade much faster at higher temperatures. For instance, heating at 180°C leads to significantly more rapid decomposition compared to heating at 60°C. nih.govnih.gov The degradation process is also time-dependent, with the extent of degradation increasing with the duration of heat exposure. researchgate.netdss.go.th

At 60°C, the degradation of stigmasteryl stearate (B1226849) is negligible even after 12 hours. nih.gov However, at 180°C, the degradation is substantial. After 12 hours of heating at 180°C, approximately 52% of this compound (StS) is lost. nih.gov The thermo-oxidative degradation of these esters generally follows first-order kinetics. nih.gov

Fatty Acid Unsaturation: The structure of the fatty acid esterified to the stigmasterol molecule plays a crucial role in the ester's stability. The presence of double bonds in the fatty acid chain increases susceptibility to oxidation. Consequently, esters of unsaturated fatty acids degrade more rapidly than those of saturated fatty acids. nih.govnih.gov

The stability of various stigmasteryl esters at both 60°C and 180°C follows a clear trend based on the saturation of the fatty acid component: this compound (saturated) is the most stable, followed by the oleate (B1233923) (monounsaturated), linoleate (B1235992) (diunsaturated), and linolenate (triunsaturated) esters. nih.gov While the degradation kinetics of stigmasteryl stearate and stigmasteryl oleate are similar, the additional double bonds in the linoleate and linolenate esters result in a significantly faster rate of decomposition. nih.govnih.gov

| Stigmasteryl Ester | Fatty Acid Moiety | Degradation at 60°C (%) | Degradation at 180°C (%) |

|---|---|---|---|

| This compound (StS) | Stearate (C18:0) | Negligible | 52 |

| Stigmasteryl oleate (StO) | Oleate (C18:1) | Negligible | 55 |

| Stigmasteryl linoleate (StL) | Linoleate (C18:2) | 12 | 97 |

| Stigmasteryl linolenate (StLn) | Linolenate (C18:3) | 25 | 92 |

Data sourced from studies on the thermo-oxidative degradation of stigmasterol fatty acid esters. nih.gov

Identification and Characterization of Thermo-oxidative Degradation Products

The high temperatures that induce the degradation of stigmasteryl esters lead to the formation of a wide array of new compounds. These products arise from oxidative changes to both the stigmasterol ring structure and the fatty acid side chain. nih.gov The identification of these degradation products is crucial for understanding the chemical transformations occurring.

The formation of polar compounds is a key indicator of thermo-oxidative degradation. nih.gov Analysis via methods such as gas chromatography-mass spectrometry (GC-MS) has enabled the identification of several classes of degradation products. nih.govnih.govnih.gov

Non-Volatile Degradation Products: These products primarily consist of oxidized forms of the original sterol. For this compound heated at 180°C, a dominant oxidative derivative formed is 7α-hydroxystigmasterol. nih.gov Other identified non-volatile by-products from the degradation of stigmasterol include 3-ketostigmasterol and 3,7-diketostigmasterol. researchgate.net The formation of these oxidized derivatives, often collectively termed phytosterol oxidation products (POPs), is more pronounced at lower temperatures (e.g., 60°C), while higher temperatures (180°C) can lead to their further degradation into other compounds, including oligomers and low-molecular-weight products. nih.gov

Volatile Degradation Products: Thermal treatment also generates a range of volatile compounds. These are primarily formed from the oxidation and subsequent cleavage of both the sterol and fatty acid moieties. nih.gov The main classes of volatile compounds identified from the heating of stigmasteryl esters include:

Aldehydes

Ketones

Alcohols

Hydrocarbons

| Product Class | Specific Compounds / Examples | Origin Moiety |

|---|---|---|

| Oxysterols (Non-Volatile) | 7α-hydroxystigmasterol, 3-ketostigmasterol, 3,7-diketostigmasterol | Sterol |

| Aldehydes (Volatile) | General class identified | Sterol & Fatty Acid |

| Ketones (Volatile) | 2-methyl-3-pentanone (B165389), 5-ethyl-6-methyl-3-hepten-2-one | Sterol |

| Alcohols (Volatile) | General class identified | Sterol & Fatty Acid |

| Hydrocarbons (Volatile) | General class identified | Sterol & Fatty Acid |

Data compiled from research on stigmasteryl ester and stigmasterol degradation. nih.govresearchgate.netnih.gov

Mechanisms of Volatile Compound Formation from Sterol Esters

The formation of volatile compounds from the thermal treatment of stigmasteryl esters is a complex process driven by oxidation. The underlying mechanism involves free radical chain reactions that can be initiated on both the sterol nucleus and the fatty acid side chain. researchgate.netnih.gov

Oxidized sterols are considered key precursors in the formation of other degradation components, including volatile compounds and oligomers. dss.go.th The process begins with the abstraction of a hydrogen atom, leading to the formation of a radical, which then reacts with oxygen to form hydroperoxides. These hydroperoxides are unstable at high temperatures and can decompose through various pathways, such as cleavage of C-C bonds, to yield lower molecular weight compounds, including the observed volatile aldehydes, ketones, alcohols, and hydrocarbons. nih.gov

Research has specifically identified certain volatile ketones as unique degradation products arising from the steryl moiety. nih.gov For example, 2-methyl-3-pentanone and 5-ethyl-6-methyl-3-hepten-2-one have been proposed as specific indicators of thermo-oxidative degradation of the stigmasterol structure itself. The formation mechanism for these compounds is suggested to involve the oxidative cleavage of the sterol side chain. researchgate.netnih.gov The types and amounts of volatile compounds formed are dependent on the temperature and duration of the heating process. researchgate.netdss.go.th

Analytical Characterization and Quantification Techniques for Stigmasterol 3 Stearate

Spectroscopic Characterization Methods

Spectroscopy is fundamental to the structural elucidation of Stigmasterol (B192456) 3-stearate, providing detailed information about its atomic composition and the arrangement of functional groups.

NMR spectroscopy is a powerful, non-destructive technique that provides comprehensive structural information by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H-NMR) is instrumental in confirming the successful esterification of stigmasterol with stearic acid. The formation of the ester bond at the C-3 position of the stigmasterol backbone results in a significant change in the chemical environment of the adjacent proton (H-3).

In the ¹H-NMR spectrum of the parent compound, stigmasterol, the methine proton at the C-3 position (H-3), which is attached to a carbon bearing a hydroxyl group (-OH), typically appears as a multiplet around δ 3.5 ppm. nih.govjocpr.com Following esterification to form Stigmasterol 3-stearate, this proton becomes deshielded due to the electron-withdrawing effect of the newly formed ester's carbonyl group. This deshielding causes a distinct downfield shift of the H-3 signal to approximately δ 4.6 ppm. nih.govjocpr.com This characteristic shift is considered definitive proof of the formation of the 3-stearate ester linkage. nih.gov

| Proton | Stigmasterol (ppm) | This compound (ppm) | Effect of Esterification |

| H-3 | ~ 3.5 | ~ 4.6 | Downfield shift (~1.1 ppm) |

Table 1: Comparative ¹H-NMR chemical shifts (δ) for the H-3 proton, demonstrating the effect of esterification.

Carbon-13 NMR (¹³C-NMR) spectroscopy provides a detailed carbon framework of the molecule, complementing the ¹H-NMR data for complete structural verification. Upon esterification, predictable shifts in the carbon signals, particularly at C-3 and in the stearate (B1226849) moiety, are observed.

In the spectrum of stigmasterol, the C-3 carbon, bonded to the hydroxyl group, resonates at approximately 72.1 ppm. banglajol.info For this compound, two key changes are anticipated in the ¹³C-NMR spectrum:

A downfield shift of the C-3 signal due to the attachment of the more electronegative ester group.

The appearance of a new signal in the downfield region, typically around δ 172-174 ppm, which is characteristic of an ester carbonyl carbon (C=O).

The spectrum would also feature a series of signals corresponding to the long alkyl chain of the stearate moiety. The complete ¹³C-NMR spectrum allows for the unambiguous assignment of all carbon atoms in the this compound molecule.

| Carbon Atom | Stigmasterol (ppm) | Expected this compound (ppm) |

| C-3 | ~ 72.1 | Shifted downfield (>72.1) |

| Ester C=O | N/A | ~ 172-174 |

Table 2: Key ¹³C-NMR chemical shift (δ) changes expected upon the formation of this compound from Stigmasterol.

Mass spectrometry is a critical tool for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. The molecular formula of this compound is C₄₇H₈₂O₂, corresponding to a molecular weight of approximately 679.2 g/mol . nih.gov

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), a molecular ion peak ([M]⁺) or a related fragment is observed that confirms the molecular weight. For this compound, a fragment with a mass-to-charge ratio (m/z) of 679.8 has been reported, correlating with its molecular weight. jocpr.comresearchgate.net

Tandem mass spectrometry (MS/MS) provides further structural details. A common fragmentation pathway for steryl esters involves the cleavage of the ester bond. This results in the neutral loss of the fatty acid and the formation of a charged fragment corresponding to the sterol backbone, or vice versa. researchgate.net For this compound, fragmentation would be expected to produce a significant ion corresponding to the stigmasterol cation by losing the stearate chain.

| Ion Type | Expected m/z | Description |

| [M]⁺ | ~ 679 | Molecular Ion |

| [M - C₁₈H₃₅O₂]⁺ | ~ 395 | Stigmasterol cation fragment (loss of stearate radical) |

Table 3: Predicted key ions in the mass spectrum of this compound.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. The conversion of stigmasterol to this compound is clearly evidenced by changes in the IR spectrum.

The spectrum of stigmasterol shows a characteristic broad absorption band for the hydroxyl (-OH) group stretch, typically in the region of 3400-3200 cm⁻¹. Upon formation of the ester, this -OH band disappears and is replaced by new, distinct bands that confirm the presence of the ester group. jocpr.com The most prominent of these are:

A strong, sharp absorption band for the carbonyl (C=O) stretch of the saturated ester, which typically appears in the range of 1750-1735 cm⁻¹. orgchemboulder.comspectroscopyonline.com

One or more strong bands for the C-O stretching vibrations of the ester linkage, which are found in the 1300-1000 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com

The presence of the C=O stretch and the absence of the broad -OH stretch are definitive IR spectroscopic indicators of the successful synthesis of this compound.

| Functional Group | Vibration | Characteristic Wavenumber (cm⁻¹) |

| Ester C=O | Stretch | 1750-1735 (Strong, sharp) |

| Ester C-O | Stretch | 1300-1000 (Strong) |

| Alkyl C-H | Stretch | 2960-2850 |

Table 4: Characteristic Infrared absorption bands for this compound.

Investigative Studies on Biological Mechanisms in Vitro and Molecular Level

Molecular Interactions and Signaling Pathway Modulation

Research on Lipid Absorption Mechanisms within the Intestinal Lumen (e.g., micelle incorporation)

The initial step in the action of stigmasterol (B192456) 3-stearate occurs within the intestinal lumen. For absorption, dietary fats, including cholesterol, must be incorporated into mixed micelles. Research indicates that intact phytosterol esters, such as stigmasterol 3-stearate, are not soluble in these micelles. Their effect is contingent upon hydrolysis by pancreatic cholesterol esterase into free stigmasterol and a fatty acid.

Once liberated, free stigmasterol competes with cholesterol for incorporation into these micelles. This competition physically displaces cholesterol, reducing its solubility in the aqueous phase of the intestine and thereby limiting the amount of cholesterol available for absorption by enterocytes. Studies have shown that the addition of phytosterol esters to a meal significantly reduces the accumulation of cholesterol in the duodenal aqueous phase and lowers the appearance of meal-derived cholesterol in chylomicrons. nih.gov Feeding stigmasterol to rats has been demonstrated to decrease cholesterol absorption by 22-23%. mdpi.com

Influence on Hepatic Lipogenesis Gene Expression

Stigmasterol, the active form of this compound, has been shown to modulate the expression of genes involved in hepatic lipogenesis (the synthesis of fatty acids and triglycerides in the liver). In studies using mice fed a high-fat Western-style diet, stigmasterol administration was found to suppress the expression of hepatic lipogenic genes. This effect contributes to its ability to alleviate nonalcoholic fatty liver disease (NAFLD). The suppression of these genes is a key mechanism by which stigmasterol helps reduce the accumulation of lipids, such as triacylglycerols and cholesterol, in the liver.

Effects on Bile Acid Metabolism

Stigmasterol and its derivatives significantly impact bile acid metabolism, primarily through interactions with the farnesoid X receptor (FXR), a critical nuclear receptor that senses bile acid levels. researchgate.net Studies using stigmasterol acetate (B1210297), a water-soluble derivative, have demonstrated that it acts as a potent antagonist of FXR. nih.govnih.gov

By inhibiting FXR, stigmasterol can alter the expression of numerous target genes that regulate bile acid homeostasis. For example, stigmasterol acetate was shown to suppress the ligand-activated expression of key FXR target genes in HepG2 cells, including:

Bile Salt Export Pump (BSEP)

Fibroblast Growth Factor 19 (FGF-19)

Organic Solute Transporter alpha/beta (OSTα/β)

Small Heterodimer Partner (SHP) nih.govnih.gov

This antagonism of FXR compromises the liver's natural protective mechanisms against cholestasis. Furthermore, stigmasterol treatment in rats has been found to upregulate the expression of CYP7A1, the rate-limiting enzyme in the classic pathway of bile acid synthesis, while enhancing the alternative synthesis pathway. mdpi.comnih.gov This modulation of bile acid synthesis and transport contributes to increased fecal lipid excretion and a reduction in intestinal bile acid levels.

Investigation of this compound and its Precursor's Impact on Enzyme Activities (e.g., Δ-24 reductase)

A key intracellular target of stigmasterol is the enzyme 3β-hydroxysterol Δ24-reductase (DHCR24), which catalyzes one of the final steps in the cholesterol biosynthesis pathway. Stigmasterol, unlike other common phytosterols (B1254722) such as campesterol (B1663852) and sitosterol (B1666911), has been reported to be an inhibitor of sterol Δ24-reductase in human cell lines. mdpi.com This inhibition directly interferes with the endogenous production of cholesterol. The enzyme is responsible for reducing the double bond at the C-24 position in sterol precursors, a critical step for forming cholesterol.

| Enzyme | Action of Stigmasterol | Outcome | Reference |

| Δ24-reductase (DHCR24) | Inhibition | Reduces endogenous cholesterol synthesis | mdpi.com |

Interaction with Nuclear Receptors and Modulation of Transcriptional Activity (e.g., LXR activation)

While stigmasterol's interaction with FXR is antagonistic, its relationship with the Liver X Receptor (LXR) is more complex. LXR is a key regulator of cholesterol metabolism and transport. Although some in vitro studies in cultured macrophages and adrenal cells suggested stigmasterol could act as an LXR agonist, subsequent in vivo research has demonstrated that its primary effects on cholesterol excretion are independent of LXR activation. researchgate.net

In mice, stigmasterol was found to promote transintestinal cholesterol secretion without inducing the expression of LXR-regulated genes in the liver or intestine. The lack of in vivo LXR activity may be due to insufficient intracellular concentrations of stigmasterol in key tissues. However, other studies suggest stigmasterol may act as an antagonist to oxysterol-driven LXR activation in breast cancer cells. The most well-documented and potent interaction at the nuclear receptor level remains the antagonism of FXR. nih.gov

Regulation of Sterol-Related Gene and Protein Expression (e.g., HMGR, ABCA1, SRBI, SREBP2)

Stigmasterol modulates a suite of genes and proteins essential for maintaining sterol homeostasis. The effects are often interconnected and stem from its influence on master transcriptional regulators like Sterol Regulatory Element-Binding Protein 2 (SREBP2).

SREBP2: This transcription factor is a master regulator of cholesterol synthesis. Stigmasterol has been shown to interfere with the processing and activation of SREBP2. This interference can lead to a compensatory increase in the transcription of the Srebf2 gene itself as the cell attempts to overcome the processing block.

HMGR (3-Hydroxy-3-Methylglutaryl-CoA Reductase): As the rate-limiting enzyme in cholesterol synthesis, HMGR is a primary target of the SREBP2 pathway. In line with its cholesterol-lowering effects, stigmasterol feeding has been shown to suppress hepatic HMGR activity in rats. mdpi.com

ABCA1 (ATP-Binding Cassette Transporter A1): This transporter is crucial for cholesterol efflux from cells. The regulation by stigmasterol appears to be context-dependent. Weak induction of ABCA1 has been noted in cultured intestinal cells. The regulation is complex, as SREBP-2 can indirectly and positively regulate ABCA1 transcription by providing oxysterol ligands for LXR, which in turn activates ABCA1 expression.

SR-BI (Scavenger Receptor Class B Type I): This receptor is involved in the selective uptake of cholesterol esters from HDL. In studies investigating stigmasterol's effect on transintestinal cholesterol excretion, the mRNA levels for SR-BI were near the lower limits of detection, and its role was considered unlikely to be prominent in that specific pathway. Broader studies on sterol regulation of SR-BI in macrophages suggest that its expression is responsive to cellular sterol content but that these changes are not mediated by LXR or SREBP pathways. researchgate.net

The following table summarizes the observed effects of stigmasterol on these key regulatory elements.

| Gene/Protein | Function | Effect of Stigmasterol | Reference |

| SREBP2 | Master regulator of cholesterol synthesis | Interferes with processing | |

| HMGR | Rate-limiting enzyme in cholesterol synthesis | Suppresses hepatic activity | mdpi.com |

| ABCA1 | Cholesterol efflux | Weak induction in some cell types | |

| SR-BI | HDL cholesterol uptake | No significant regulatory role identified |

Modulation of Specific Intracellular Signaling Cascades (e.g., Akt/mTOR, JAK/STAT pathways)

Current scientific literature has not extensively documented the direct effects of isolated this compound on specific intracellular signaling cascades such as the Akt/mTOR or JAK/STAT pathways. Research has more commonly focused on crude plant extracts that contain a mixture of compounds, including this compound.

For instance, studies on extracts from Vernonia amygdalina, from which this compound has been isolated, have shown modulation of these pathways. However, these biological activities have been attributed to other co-occurring molecules. One study indicated that a different compound isolated from the plant suppressed the activation of the PI3K/AKT/mTOR pathway in HeLa cells. nih.gov Similarly, other constituents of the plant, such as vernolide (B1233872) and vernodalol (B1199425), have been identified as inhibitors of the STAT3/NF-κB pathways. gerli.com The specific contribution of this compound to the observed effects in these extracts remains to be elucidated. A thesis analyzing an extract containing this compound noted effects on the PI3K/AKT and Jak/STAT pathways, but the research did not test the activity of the purified sterol ester. pharmacompass.com

Cellular Research Models

Direct research into the effects of purified this compound on cellular proliferation, apoptosis, and autophagy is limited. However, studies on a group of related compounds suggest that the biological effects of stigmasteryl esters can be highly specific. Research investigating the cytotoxicity of various stigmasteryl esters found that the effects on cell populations were dependent on the specific ester, the dosage, and the duration of treatment. unl.edu

In one specific investigation, isolated this compound (referred to as HS3 in the study) was tested for its inhibitory activity against porcine pancreatic lipase. The results indicated that this compound had no inhibitory effect on this enzyme. unl.edu While this study does not directly measure cell proliferation or apoptosis, it represents a specific in vitro test of the biological activity of the isolated compound.

| Compound Tested | Assay | Result | Reference |

|---|---|---|---|

| Stigmasteryl stearate (B1226849) (HS3) | Porcine Pancreatic Lipase Inhibition | No inhibitory effect observed | unl.edu |

There is a notable lack of studies focusing specifically on the role of isolated this compound in modulating cellular responses to oxidative stress. While this compound is a known constituent of various plants, including Kyllinga triceps and Vernonia amygdalina, the antioxidant properties of these plants are generally attributed to the complex mixture of phytochemicals they contain, such as flavonoids and sesquiterpenes. gerli.comfrontiersin.org For example, research on Vernonia amygdalina has shown that the compound vernodalol can counteract oxidative stress by activating the Nrf2 transcription factor, which regulates the expression of antioxidant proteins. gerli.com However, similar mechanistic studies involving purified this compound have not been reported.

| Cell Line | Cell Type | Research Context | Reference |

|---|---|---|---|

| MCF-7 | Human Breast Adenocarcinoma | Investigation of anti-proliferative and cytotoxic effects of plant extracts. | |

| HeLa | Human Cervical Cancer | Evaluation of apoptosis and cell cycle arrest by plant-derived compounds. | nih.gov |

| HT-144 | Human Skin Melanoma | Assessment of in vitro growth inhibitory and cytotoxic effects of plant fractions. | |

| HepG2 | Human Liver Cancer | Studies on the apoptosis-inducing potential of herbal extracts. |

Disclaimer: The studies cited in this table investigated crude extracts or fractions known to contain this compound. The observed biological effects were not attributed specifically to this compound itself.

Membrane Dynamics and Sterol Ester Function in Biological Systems

Phytosterols and their esters, such as this compound, are recognized as integral components of cellular membranes in plants. pharmacompass.com A primary function of these molecules is to regulate the physical properties of the membrane lipid bilayer. pharmacompass.com They play a crucial role in controlling membrane fluidity and permeability. unl.edu The interaction of sterols with phospholipids (B1166683) within the membrane helps to maintain its structural integrity and influences its functions. pharmacompass.com

Research suggests that the presence and concentration of sterol esters can modulate the membrane's response to environmental factors. For example, the diurnal changes observed in the levels of stigmasterol esters in the leaf lipid droplets of Camellia sinensis may be linked to the regulation of membrane-bound free sterols. This dynamic turnover is thought to affect membrane fluidity and permeability, potentially as an adaptive response to daily changes in light and temperature.

Contribution to Membrane-Bound Protein Activity

Stigmasterol, the core sterol component of this compound, plays a crucial role in modulating the cellular environment, which in turn affects the function of proteins embedded within the cell membrane. The ratio of stigmasterol to other phytosterols, such as β-sitosterol, can alter membrane fluidity and ion permeability, thereby influencing the activity of membrane-bound proteins involved in cellular signaling. nih.gov As integral components of the cell membrane, sterols like stigmasterol are considered membrane reinforcers that help sustain the domain structure of the membrane. nih.gov

Research indicates that phytosterols can indirectly regulate proteins located in specialized membrane microdomains known as lipid rafts. whiterose.ac.uk Changes in the membrane's sterol composition can suppress raft-dependent signaling pathways, which has been observed to impair oncogenic signaling in various studies. whiterose.ac.uk The presence of phytosterols is associated with the formation of fewer lipid rafts, which is thought to be a result of their ability to deplete membrane cholesterol. whiterose.ac.uk

Specific examples of stigmasterol's influence on membrane protein activity have been documented. For instance, stigmasterol, along with cholesterol, has been shown to stimulate the proton-pumping activity of the plasma membrane H+-ATPase. nih.gov This is in contrast to β-sitosterol, which acts as an inhibitor of this enzyme's activity. nih.gov This modulation of H+-ATPase is significant, as the enzyme is involved in critical cellular processes, including the extrusion of sodium ions from cells under salt stress. nih.gov Furthermore, studies on chondrocytes (cartilage cells) have demonstrated that stigmasterol can attach to the cell membrane and exert anti-inflammatory effects by inhibiting the release of matrix metalloproteinase-3 (MMP-3), a protein involved in cartilage degradation. researchgate.net Molecular docking studies have also suggested that stigmasterol can bind significantly to key proteins associated with lipid metabolism, such as Peroxisome proliferator-activated receptor alpha (PPAR-α) and Cholesterol 7 alpha-hydroxylase (CYP7A1), indicating a role in regulating their activity. biochemjournal.com

Research on Antimicrobial Properties of Stigmasterol Esters

The antimicrobial potential of stigmasterol has prompted research into its esterified forms, which are often synthesized to improve solubility and bioavailability. nih.govnih.gov Phytosterols, including stigmasterol, are known to possess antibacterial and antifungal properties. nih.gov The proposed mechanisms for these effects include the inhibition of bacterial cell surface protein activity and the induction of modifications to the bacterial membrane composition. mdpi.com

A notable example of a synthesized stigmasterol ester with demonstrated antimicrobial efficacy is the linolenic acid stigmasterol ester (LASE). nih.govnih.gov This compound was developed to enhance the poor oil and water solubility of stigmasterol. nih.govresearchgate.net In studies evaluating its effectiveness against food spoilage bacteria, LASE exhibited significant antibacterial activity. nih.govjmb.or.kr An emulsion of LASE at a concentration of 92 mM was found to completely reduce the colony-forming units (CFUs) of both the Gram-negative bacterium Alcaligenes faecalis and the Gram-positive bacterium Bacillus coagulans. nih.gov This suggests a broad spectrum of activity, which may result from a synergistic interaction between the antibacterial properties of α-linolenic acid and stigmasterol. nih.gov

The parent compound, stigmasterol, has been shown to be a potent broad-spectrum antibacterial and antifungal agent on its own. scispace.comjomped.org Studies have determined its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a variety of pathogenic microbes. For example, stigmasterol has demonstrated strong activity with MIC values ranging from 6.25 µg/mL to 25 µg/mL and MBC/MFC values from 12.5 µg/mL to 50 µg/mL against susceptible organisms. scispace.comjomped.org This inherent activity of stigmasterol provides a strong basis for the antimicrobial effects observed in its ester derivatives.

The following tables detail the research findings on the antimicrobial properties of a stigmasterol ester and the parent stigmasterol compound.

Table 1: Antibacterial Activity of Linolenic Acid Stigmasterol Ester (LASE) Emulsion This interactive table summarizes the observed effects of a 92 mM LASE emulsion on various food spoilage bacteria after 24 hours of incubation.

| Bacterial Strain | Gram Type | Observed Effect of 92 mM LASE Emulsion | Source |

| Alcaligenes faecalis | Negative | Complete reduction of Colony-Forming Units (CFUs) | nih.gov |

| Bacillus coagulans | Positive | Complete reduction of Colony-Forming Units (CFUs) | nih.gov |

| Bacillus subtilis | Positive | Not specified as completely inhibited | nih.gov |

| Pseudomonas fluorescens | Negative | Not specified as completely inhibited | nih.gov |

Table 2: Antimicrobial Spectrum of Stigmasterol This table presents the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of stigmasterol against various microorganisms.

| Microorganism | Type | MIC (µg/mL) | MBC/MFC (µg/mL) | Source |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram+ Bacteria | 6.25 | 12.5 | scispace.com |

| Staphylococcus aureus | Gram+ Bacteria | 6.25 | 12.5 | scispace.com |

| Streptococcus faecalis | Gram+ Bacteria | 12.5 | 25 | scispace.com |

| Escherichia coli | Gram- Bacteria | 12.5 | 25 | scispace.com |

| Pseudomonas fluorescens | Gram- Bacteria | >100 | >100 | scispace.com |

| Candida albicans | Fungus | 25 | 50 | scispace.com |

| Candida krusei | Fungus | 25 | 50 | scispace.com |

Advanced Research Directions and Future Perspectives

Further Elucidation of Stigmasterol's Enigmatic Roles in Plant Stress Responses

Stigmasterol (B192456), the parent sterol of Stigmasterol 3-stearate, is increasingly recognized as a "stress sterol" due to its accumulation in plants under various biotic and abiotic challenges. nih.govnih.gov However, the precise mechanisms through which it, and its esterified forms, contribute to stress tolerance remain largely enigmatic. nih.govnih.gov Future research is pivotal to unraveling these complex roles.

Under stress conditions, plants often alter their sterol composition, including the conversion of free sterols into conjugates like sterol esters. nih.govtubitak.gov.tr Stigmasterol is biosynthesized from β-sitosterol, and the ratio between these two sterols is critical as it influences membrane fluidity, ion permeability, and the activity of membrane-bound proteins involved in signaling pathways. nih.gov An increase in stigmasterol content, an unsaturated ethylsterol, can reduce membrane order, thereby increasing fluidity, which may be an adaptive response to environmental changes. researchgate.net

Numerous studies have documented the increase of stigmasterol in response to a wide array of stressors, suggesting its integral role in plant defense and adaptation mechanisms. nih.gov For instance, inoculation of Arabidopsis with the pathogen Pseudomonas syringae induces a significant increase in stigmasterol levels. nih.govmdpi.com Similarly, abiotic factors such as salinity, unfavorable temperatures, drought, and UV radiation have been shown to elevate stigmasterol content in various plant species. nih.govresearchgate.net Research on faba beans (Vicia faba L.) has shown that stigmasterol treatment can negate the adverse effects of salinity stress, leading to improved growth and yield. ekb.eg It is hypothesized that stigmasterol may modulate the activation of signal transduction pathways and interact with intracellular signaling molecules like Ca2+ to orchestrate a response to stressors like high salinity. nih.gov

The table below summarizes findings on the influence of different stressors on stigmasterol levels in plants.

| Stressor Type | Specific Stressor | Plant Species | Observed Effect on Stigmasterol | Reference(s) |

| Biotic | Pathogen (Pseudomonas syringae) | Arabidopsis | Biosynthesis is induced, reaching ~15 µg g⁻¹ fresh mass. | nih.govmdpi.com |

| Fungal Pathogen (Verticillium dahliae) | Cotton | Upregulates expression of GhCYP710A1, increasing the stigmasterol to β-sitosterol ratio. | nih.gov | |

| Abiotic | Salinity (NaCl) | Vicia faba L. | Exogenous application mitigated adverse effects of salinity. | ekb.eg |

| UV Radiation | Withania somnifera | Led to the synthesis of new sterol esters, including stigmasterol acetate (B1210297). | nih.gov | |

| Low Temperature | Various | Generally elevates the levels of stigmasterol. | nih.gov | |

| Drought | Various | Reported to cause accumulation of stigmasterol. | nih.gov |

Further research should focus on identifying the specific signaling cascades and protein interactions that are modulated by fluctuations in stigmasterol and this compound levels during these stress responses.

Development of Novel Formulations and Delivery Systems for Research Models

A significant challenge in the experimental application of this compound and other phytosterol esters is their inherent poor water solubility and low bioavailability. cd-bioparticles.netnih.gov To overcome these limitations and facilitate robust research, the development of advanced formulations and delivery systems is crucial. These systems aim to enhance the stability and dispersibility of phytosterol esters, thereby expanding their utility in various research models. cd-bioparticles.net

Current research is exploring several delivery platforms, including nanoparticles, liposomes, microcapsules, and emulsions. cd-bioparticles.netresearchgate.net

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate hydrophobic compounds like phytosterol esters. scielo.br Studies have shown that phytosterol esters can be successfully embedded into liposomes with high encapsulation efficiency (over 90%), creating stable, nano-sized particles (around 60 nm). researchgate.netresearchgate.net Liposomal formulations can potentially be used to expand the application of these esters to low-fat or non-fat food models for research. scielo.br

Solid Lipid Nanoparticles (SLNs): These are colloidal carriers that can improve the bioavailability of poorly soluble compounds. nih.gov Formulations of phytostanol ester SLNs have been successfully developed and characterized, showing potential as an innovative delivery system for managing hypercholesterolemia in ex vivo studies. nih.gov This technology is directly applicable to this compound for similar research purposes.

Emulsions and Microemulsions: These systems can increase the solubility of phytosterol esters in aqueous environments. Esterification of phytosterols (B1254722) itself increases their solubility in oils and fats, making them suitable for incorporation into emulsion-based products. cd-bioparticles.net

The development of these delivery systems is not only critical for studying the biological activities of this compound but also for preventing its degradation. researchgate.net Optimizing these formulations to ensure stability, controlled release, and bioavailability is a key focus for future research, enabling more accurate and reproducible experimental outcomes. cd-bioparticles.net

Comprehensive Exploration of this compound Analogues and Derivatives for Structure-Activity Relationship Studies

To fully understand the biological potential of this compound, it is essential to explore its analogues and derivatives. By systematically modifying the core stigmasterol structure or the attached fatty acid chain, researchers can conduct structure-activity relationship (SAR) studies. These studies are fundamental to identifying the specific chemical features responsible for a compound's biological effects and for designing new molecules with enhanced or more specific activities. researchgate.net

Researchers have synthesized a variety of stigmasterol derivatives and evaluated their pharmacological properties. For example, a series of stigmasterol oxides has been synthesized to serve as reference standards for biological evaluation, analogous to the well-studied cholesterol oxidation products. acs.orgacs.org Other modifications have focused on the sterol's side chain. Marinozzi et al. developed stigmasterol derivatives with oxygenated functions at the C-22 and/or C-23 positions, which were designed as potential agonists for the liver X receptor (LXR), a key regulator of cholesterol metabolism. researchgate.net

Another approach involves altering the esterifying group at the 3-position. Stigmasteryl phenolates, such as stigmasteryl vanillate (B8668496) and stigmasteryl protocatechuate, have been prepared and shown to possess superior anti-inflammatory effects compared to the parent stigmasterol. nih.gov The synthesis of various stigmasteryl esters with different fatty acids (oleate, palmitate, stearate) has also been achieved to explore how the fatty acid component influences the compound's properties. jocpr.com

The table below presents examples of stigmasterol derivatives and their investigated biological activities.

| Derivative Class | Specific Example(s) | Investigated Biological Activity | Reference(s) |

| Oxidized Derivatives | Stigmasterol oxides | Reference standards for biological evaluation | acs.orgacs.org |

| Side-Chain Modified | C-22/C-23 oxygenated derivatives | Selective Liver X Receptor (LXR) agonists | researchgate.net |

| Phenolic Esters | Stigmasteryl vanillate, Stigmasteryl protocatechuate | Enhanced anti-inflammatory properties | nih.gov |

| Fatty Acid Esters | Stigmasteryl oleate (B1233923), Stigmasteryl palmitate | Synthesized for property evaluation | jocpr.com |

| Carbonate/Succinate Linked | 1,3-dimyristoyl-2-stigmasterylcarbonoylglycerol | Components for novel delivery systems (liposomes) | mdpi.com |

These SAR studies are crucial for optimizing the therapeutic potential of stigmasterol-based compounds and for designing novel molecules for specific research applications.

Integration of Omics Approaches (e.g., Lipidomics, Transcriptomics) in Stigmasterol Ester Research

The advent of high-throughput "omics" technologies offers a powerful, systems-level approach to understanding the complex roles of this compound in biological systems. frontiersin.orgfrontiersin.org Integrating lipidomics (the comprehensive analysis of lipids) and transcriptomics (the study of the complete set of RNA transcripts) can provide unprecedented insight into the metabolic pathways and regulatory networks involving sterol esters. nih.govresearchgate.net

Lipidomics can be used to precisely quantify the dynamic changes in the levels of this compound and other related lipids (free stigmasterol, other steryl esters, etc.) within cells or tissues in response to various stimuli, such as environmental stress. researchgate.netrsc.org Transcriptomics, in parallel, can identify the genes whose expression levels change under the same conditions. nih.gov By correlating the changes in lipid profiles with the changes in gene expression, researchers can identify key enzymes and regulatory genes involved in the biosynthesis, transport, and catabolism of stigmasterol esters. nih.govresearchgate.net

This integrated approach has been successfully applied to study lipid metabolism in various plant species. For instance, combined lipidomic and transcriptomic analyses in foxtail millet and tiger nuts have helped to construct molecular regulatory networks of lipid metabolism and identify key genes involved in fatty acid synthesis and accumulation. nih.govresearchgate.net A similar strategy was used in Drosophila to reveal that the sterol ergosterol (B1671047) is required for host defense against bacterial infection, demonstrating the power of this approach in linking specific lipids to physiological functions. nih.gov

Applying these multi-omics strategies to this compound research could:

Map the complete biosynthetic and metabolic pathways of stigmasterol esters in plants.

Identify the specific genes and transcription factors that regulate sterol esterification in response to stress.

Uncover novel biological functions by linking changes in sterol ester profiles to broader metabolic and signaling networks. frontiersin.org

This holistic view is essential for moving beyond the study of a single compound to understanding its role within the complex web of cellular processes. frontiersin.org

Computational and In Silico Studies for Mechanism Prediction and Rational Compound Design

Computational and in silico methods, such as molecular docking, are becoming indispensable tools for predicting the biological mechanisms of compounds like this compound and for the rational design of new derivatives. biochemjournal.com These approaches allow researchers to simulate the interaction between a small molecule (a ligand, such as stigmasterol) and a macromolecular target (like a protein or receptor) at the atomic level. biochemjournal.comsamipubco.com

Molecular docking studies can predict the binding affinity and orientation of a ligand within the active site of a target protein. biochemjournal.com This information provides valuable hypotheses about the compound's mechanism of action. For example, in silico studies have been used to investigate the interaction of stigmasterol with various protein targets:

Lipid Metabolism Proteins: Docking studies showed that stigmasterol binds significantly to key lipid-regulating proteins, including Peroxisome proliferator-activated receptor alpha (PPAR-α) and Cholesterol 7 alpha-hydroxylase (CYP7A1), suggesting a potential role in regulating lipid metabolism. biochemjournal.com

Nuclear Receptors: Stigmasterol has been shown through in silico modeling to form hydrogen bonds with residues in the Liver X Receptor β (LXRβ), similar to endogenous steroid-receptor complexes. mdpi.com

Androgen Receptor (AR): Docking analysis predicted that stigmasterol could attach to the active site of the androgen receptor, suggesting a potential for interaction with hormonal pathways. samipubco.com